molecular formula C21H24N4O2 B8248360 5-[(4-Methylpiperazin-1-yl)methyl]-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole

5-[(4-Methylpiperazin-1-yl)methyl]-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B8248360
M. Wt: 364.4 g/mol
InChI Key: BUOPIORCKOHXNV-UHFFFAOYSA-N
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Description

5-[(4-Methylpiperazin-1-yl)methyl]-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylpiperazin-1-yl)methyl]-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via nucleophilic substitution reactions using phenylmethanol derivatives.

    Attachment of the Methylpiperazine Moiety: The final step involves the alkylation of the oxadiazole ring with 4-methylpiperazine using suitable alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylpiperazin-1-yl)methyl]-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[(4-Methylpiperazin-1-yl)methyl]-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(4-Methylpiperazin-1-yl)methyl]-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)phenylmethanamine
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

5-[(4-Methylpiperazin-1-yl)methyl]-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole is unique due to its specific combination of structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

5-[(4-methylpiperazin-1-yl)methyl]-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-24-11-13-25(14-12-24)15-20-22-21(23-27-20)18-9-5-6-10-19(18)26-16-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOPIORCKOHXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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